molecular formula C16H22N2O4S B7101916 methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate

methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate

Cat. No.: B7101916
M. Wt: 338.4 g/mol
InChI Key: CSTPMPQBHGAHHI-KGLIPLIRSA-N
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Description

Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[421]nonan-9-yl]sulfonyl]benzoate is a complex organic compound with a unique structure that includes a bicyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the bicyclic nonane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic nonane intermediate using reagents such as sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic nonane ring system and sulfonyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate: can be compared with other sulfonyl-containing bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic nonane ring system with a sulfonyl group and a benzoate ester. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-17-10-9-13-5-6-14(11-17)18(13)23(20,21)15-7-3-12(4-8-15)16(19)22-2/h3-4,7-8,13-14H,5-6,9-11H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPMPQBHGAHHI-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CC[C@@H](C1)N2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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